1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves several steps. One common synthetic route includes the reaction of 6-methoxyoxan-2-ylmethanol with benzotriazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives. Similar compounds include:
1H-1,2,3-Benzotriazole: A simpler structure with similar chemical properties.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its use as a UV stabilizer.
5-Chloro-1H-benzotriazole: Another derivative with distinct chemical reactivity.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-(6-methoxyoxan-2-yl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-12-8-4-7-11(17-12)15-10-6-3-2-5-9(10)13-14-15/h2-3,5-6,11-12H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSAYRGTYTQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(O1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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